(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-4-8-24-19(27)15(29-20(24)28)10-14-16(21-13(5-2)11-25)22-17-12(3)7-6-9-23(17)18(14)26/h6-7,9-10,13,21,25H,4-5,8,11H2,1-3H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJUNVNUAINWRI-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NC(CC)CO)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NC(CC)CO)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities, including anticancer, antidiabetic, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and case studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their ability to interact with various biological targets. They are particularly recognized for:
- Anticancer Activity : Many thiazolidin-4-one derivatives exhibit significant cytotoxic effects against different cancer cell lines.
- Antidiabetic Properties : Certain compounds in this class have been developed as PPARγ agonists, which play a crucial role in glucose metabolism.
- Antimicrobial Effects : Thiazolidinones have shown efficacy against a range of pathogens, including bacteria and fungi.
Anticancer Activity
Recent studies indicate that the compound exhibits promising anticancer properties. For instance, thiazolidinone derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes and pathways related to cancer progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Sava et al. (2021) | MCF7 (breast cancer) | 15.8 | Induction of apoptosis via caspase activation |
| Carraro Junior et al. (2023) | HeLa (cervical cancer) | 10.5 | Inhibition of cell cycle progression |
Antidiabetic Activity
The compound's structure suggests potential activity as a PPARγ agonist, which is critical for managing type 2 diabetes mellitus. Thiazolidinones like pioglitazone are established treatments that enhance insulin sensitivity.
Antimicrobial Activity
Thiazolidinone derivatives have demonstrated antimicrobial activity against various pathogens. The compound's thioxothiazolidine moiety may contribute to its ability to disrupt microbial cell functions.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazolidinone derivatives:
- Substituents at Position 2 : Modifications can enhance or diminish activity depending on their electronic and steric properties.
- Position 5 Modifications : Alterations here can significantly impact the binding affinity to target proteins.
- Thioxothiazolidine Ring : The presence of sulfur and nitrogen atoms contributes to the overall reactivity and interaction with biological targets.
Study 1: Anticancer Efficacy
A study by Verma et al. evaluated the anticancer efficacy of a series of thiazolidinone derivatives, including our compound of interest. The results showed that modifications at the 3-propyl position enhanced cytotoxicity against lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.
Study 2: Antidiabetic Potential
In another investigation, compounds similar to (Z)-5 were tested for their ability to activate PPARγ in vitro. The results indicated that certain structural modifications led to improved binding affinity, suggesting potential as therapeutic agents for diabetes management.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that thiazolidinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance:
- Case Study : A study demonstrated that thiazolidinone derivatives could inhibit the growth of breast cancer cells through modulation of apoptotic pathways.
Antidiabetic Properties
This compound also shows promise in the treatment of diabetes. Thiazolidinones have been linked to improved insulin sensitivity and glucose uptake in cells.
- Research Findings : In vitro studies have shown that certain thiazolidinone derivatives can enhance glucose uptake in muscle cells, suggesting potential use as antidiabetic agents.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Study Overview : Research indicates that compounds similar to (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations from Structural Variations
Substituent Hydrophilicity/Lipophilicity Balance: The 1-hydroxybutan-2-ylamino group in the target compound improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., phenylethyl or benzyl groups) .
Biological Activity Implications: Analogues with imidazole or piperazine substituents (e.g., ) may exhibit enhanced binding to metalloenzymes or GPCRs due to their chelating or basic properties. The allylamino group in one analogue introduces electrophilic reactivity, which could lead to off-target effects or metabolic degradation.
Stereochemical Considerations :
- The (Z)-configuration of the methylene bridge is conserved across analogues, suggesting its critical role in maintaining planar geometry for target engagement .
Research Findings and Methodological Insights
Structural Characterization Techniques
- X-ray Crystallography : SHELX software has been widely used to resolve the crystal structures of related compounds, confirming the (Z)-configuration and substituent orientations.
- NMR Spectroscopy : Protocols described in (e.g., phase correction, baseline adjustment) are critical for verifying substituent connectivity and purity.
Limitations in Available Data
- No direct pharmacological or kinetic data for the target compound were found in the provided evidence.
- Comparative analyses rely on structural extrapolation and fragment-based drug design principles.
Q & A
Q. What are the standard synthetic routes for preparing this thiazolidinone derivative?
The synthesis typically involves multi-step reactions starting with the condensation of pyrido[1,2-a]pyrimidin-4-one precursors with thiazolidinone intermediates. Key steps include:
- Knoevenagel condensation to form the methylene bridge between the pyrimidine and thiazolidinone moieties .
- Nucleophilic substitution to introduce the 1-hydroxybutan-2-ylamino group .
- Reflux conditions (e.g., ethanol or DMF at 80–100°C) to optimize yield . Characterization is performed via NMR (1H/13C), LC-MS , and IR spectroscopy to confirm regiochemistry and purity .
Q. How is structural confirmation achieved for this compound?
A combination of spectroscopic and chromatographic methods is essential:
Q. What solvents and reaction conditions are critical for its synthesis?
Polar aprotic solvents like DMF or DMSO are preferred for condensation steps, while ethanol is used for cyclization. Acidic/basic catalysts (e.g., piperidine or acetic acid) may accelerate specific steps . Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate formation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization requires:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve condensation efficiency by 15–20% .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) reduces side reactions .
- Purification protocols : Column chromatography (silica gel, gradient elution) or recrystallization (DMF/EtOH) enhances purity .
Q. What methodologies evaluate its biological activity in vitro?
Q. How does pH affect the compound’s stability and reactivity?
Stability studies in buffered solutions (pH 1–13) reveal:
- Acidic conditions (pH < 3) : Hydrolysis of the thioxothiazolidinone ring, leading to sulfhydryl byproducts .
- Neutral to basic pH (7–9) : Optimal stability for biological assays . Monitoring via HPLC-DAD quantifies degradation products .
Q. What strategies resolve contradictions in biological activity data?
Discrepancies (e.g., variable IC₅₀ across studies) are addressed by:
- Dose-response normalization : Adjusting for batch-to-batch purity variations .
- Structural analogs : Comparing with derivatives lacking the 1-hydroxybutan-2-yl group to isolate pharmacophore contributions .
Q. How is its pharmacokinetic profile assessed in preclinical models?
- ADME studies : Caco-2 cell permeability assays and microsomal stability (human liver microsomes) .
- In vivo pharmacokinetics : Plasma concentration-time curves in rodents after oral/intravenous administration .
- Metabolite identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites .
Methodological Considerations
Q. What experimental designs validate its therapeutic potential?
Q. How are structure-activity relationships (SAR) analyzed for this compound?
SAR studies focus on:
- Methylene bridge substitution : Replacing Z-configuration with E-forms reduces activity by 50% .
- Thioxothiazolidinone modifications : Sulfur-to-oxygen substitution diminishes antimicrobial efficacy .
Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like EGFR or COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
